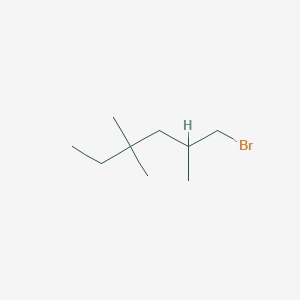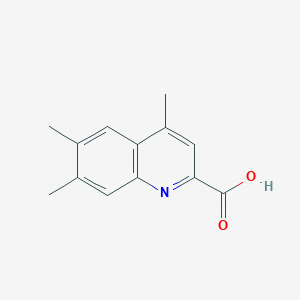![molecular formula C11H16N4 B13197061 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cellular signaling pathways regulating growth and survival .
Méthodes De Préparation
The synthesis of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrolo[2,3-d]pyrimidine core with the piperidine moiety under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt).
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds, such as :
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B (PKB or Akt) and have shown potent inhibitory activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and are being studied for their potential in cancer treatment.
The uniqueness of this compound lies in its specific targeting of PKB and its potential for oral bioavailability, making it a promising candidate for further development in cancer therapy .
Propriétés
Formule moléculaire |
C11H16N4 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-piperidin-1-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H16N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h8H,1-7H2,(H,12,13,14) |
Clé InChI |
QQWZECVYWVICMF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=NC3=C2CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
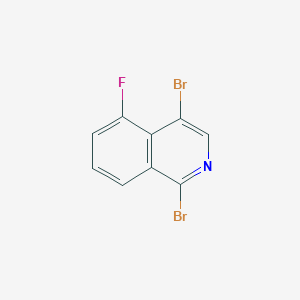
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

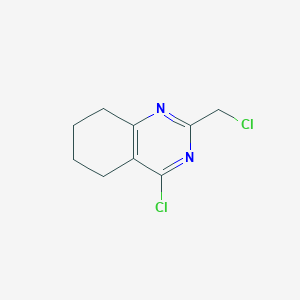
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
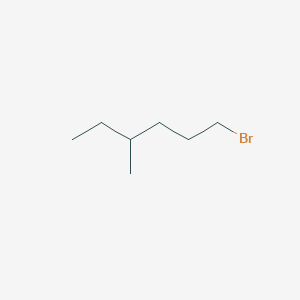
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
